

Cyclopenthiiazide-d9: A Technical Guide to its Certificate of Analysis

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Compound of Interest

Compound Name: Cyclopenthiiazide-d9

Cat. No.: B15145094

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the typical data and experimental protocols found within a Certificate of Analysis (CoA) for the deuterated analytical standard, **Cyclopenthiiazide-d9**. As a labeled internal standard, the purity and identity of **Cyclopenthiiazide-d9** are critical for its application in quantitative bioanalytical studies and other research requiring precise measurement.

While a specific Certificate of Analysis for a particular batch of **Cyclopenthiiazide-d9** is not publicly available, this document synthesizes the expected analytical data and methodologies based on industry standards for such reference materials. The information presented herein is representative of the quality control and characterization data provided by reputable suppliers.

Compound Information

Parameter	Specification
Chemical Name	6-Chloro-3-(cyclopentylmethyl-d9)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide
Molecular Formula	C ₁₃ H ₉ D ₉ ClN ₃ O ₄ S ₂
Molecular Weight	388.94 g/mol
CAS Number	Not Assigned
Storage	2-8°C in a dry, dark place

Quantitative Data Summary

The following tables summarize the typical quantitative data expected in a Certificate of Analysis for **Cyclopenthiazide-d9**.

Table 2.1: Identity and Purity

Test	Method	Acceptance Criteria	Representative Result
¹ H-NMR	Nuclear Magnetic Resonance	Conforms to structure	Conforms
Mass Spectrometry	ESI-MS	Conforms to molecular weight	Conforms
Chromatographic Purity	HPLC-UV (273 nm)	≥98.0%	99.5%
Isotopic Purity	Mass Spectrometry	≥99% Deuterated forms (d ₁ -d ₉)	99.6%
Residual Solvents	GC-HS	Meets USP <467> limits	Conforms
Water Content	Karl Fischer Titration	≤0.5%	0.2%

Table 2.2: Physical Characteristics

Test	Method	Acceptance Criteria	Representative Result
Appearance	Visual Inspection	White to off-white solid	White solid
Solubility	Visual Inspection	Soluble in DMSO, Methanol	Conforms

Experimental Protocols

This section details the methodologies for the key experiments cited in the quantitative data summary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the chemical structure of **Cyclopenthiiazide-d9**.
- Instrumentation: 400 MHz NMR Spectrometer.
- Sample Preparation: The sample is dissolved in a suitable deuterated solvent, typically DMSO-d₆ or CDCl₃.
- Protocol: A ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the observed protons are compared to the expected structure of **Cyclopenthiiazide-d9**. The absence of signals corresponding to the cyclopentyl protons confirms successful deuteration.

Mass Spectrometry (MS)

- Objective: To confirm the molecular weight and isotopic purity of **Cyclopenthiiazide-d9**.
- Instrumentation: High-Resolution Mass Spectrometer with Electrospray Ionization (ESI).
- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

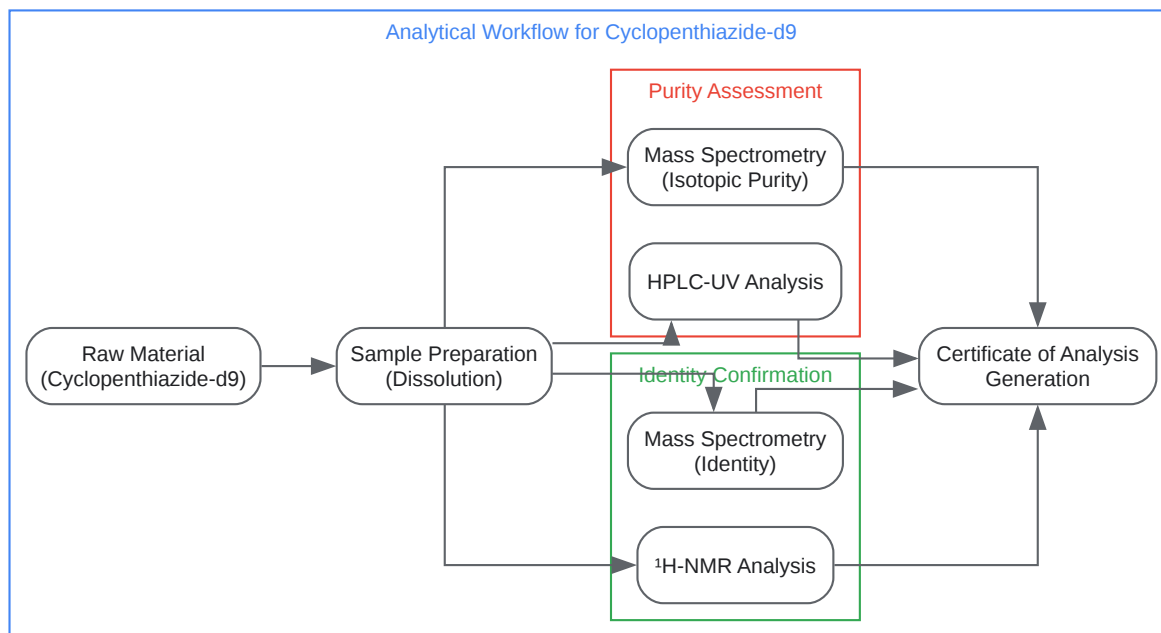
- Protocol: The mass spectrum is acquired in positive or negative ion mode. The observed mass-to-charge ratio (m/z) of the molecular ion is compared to the calculated theoretical mass. Isotopic purity is determined by examining the distribution of isotopic peaks.

High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the chromatographic purity of **Cyclopenthiazide-d9**.
- Instrumentation: HPLC system with a UV detector.
- Chromatographic Conditions:
 - Column: C18, 4.6 x 150 mm, 5 μ m.
 - Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30°C.
 - Detection: UV at 273 nm.
- Protocol: A solution of **Cyclopenthiazide-d9** is injected into the HPLC system. The peak area of the main component is calculated as a percentage of the total peak area to determine purity.

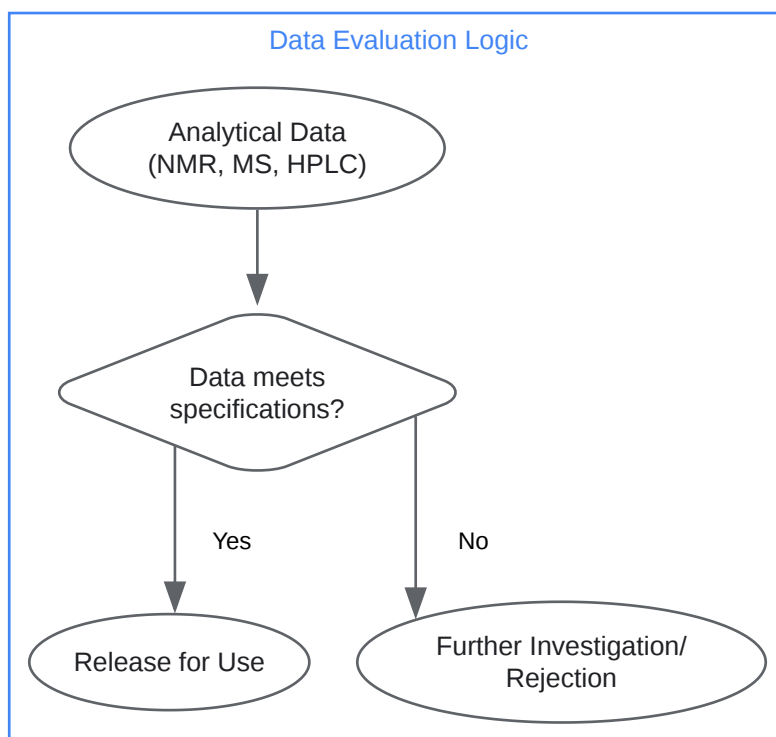
Visualized Workflows

The following diagrams illustrate the typical analytical workflow for the characterization of **Cyclopenthiazide-d9**.



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Caption: Analytical workflow for the characterization of **Cyclopenthiiazide-d9**.



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Caption: Logical flow for the evaluation of analytical data.

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